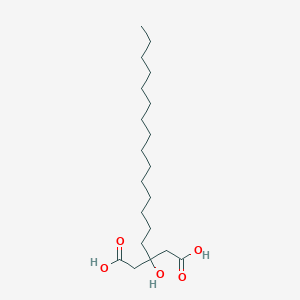
3-Hydroxy-3-pentadecylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentadecyl-3-hydroxyglutaric acid is an organic compound with the molecular formula C20H38O5 It is a derivative of glutaric acid, characterized by the presence of a pentadecyl group and a hydroxyl group attached to the third carbon of the glutaric acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-3-hydroxyglutaric acid typically involves the use of hydrogenated cardanol as a starting material. The synthetic steps are summarized as follows:
Preparation of 3-Pentadecyl (ω-hydroxyethoxy) benzene: Hydrogenated cardanol is dissolved in ethanol and subjected to a series of chemical transformations to introduce the hydroxyl group and the pentadecyl chain.
Conversion to 3-Pentadecyl-3-hydroxyglutaric acid: The intermediate product is further reacted under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of 3-Pentadecyl-3-hydroxyglutaric acid may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentadecyl-3-hydroxyglutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pentadecyl-3-ketoglutaric acid, while reduction may produce 3-pentadecyl-3-hydroxyglutaric alcohol.
Aplicaciones Científicas De Investigación
3-Pentadecyl-3-hydroxyglutaric acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentadecyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as glutaryl-CoA dehydrogenase, leading to the accumulation of related metabolites.
Disrupting cellular processes: Such as mitochondrial respiration and redox homeostasis.
Inducing oxidative stress: By increasing the production of reactive oxygen species and decreasing antioxidant defenses.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyglutaric acid: A structurally similar compound with a hydroxyl group on the third carbon but without the pentadecyl chain.
Glutaric acid: The parent compound without any hydroxyl or pentadecyl substitutions.
3-Hydroxy-3-methylglutaric acid: Another derivative with a methyl group instead of a pentadecyl group.
Uniqueness
3-Pentadecyl-3-hydroxyglutaric acid is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
52939-64-7 |
|---|---|
Fórmula molecular |
C20H38O5 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-hydroxy-3-pentadecylpentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25,16-18(21)22)17-19(23)24/h25H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clave InChI |
XIMVZSLUNQIRJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
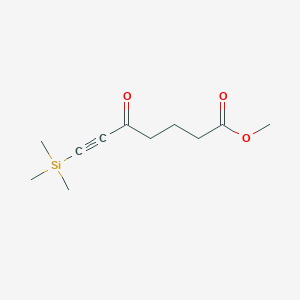
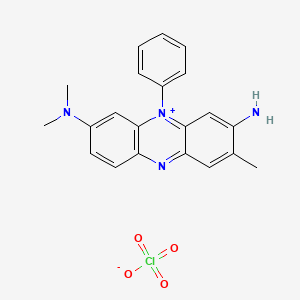
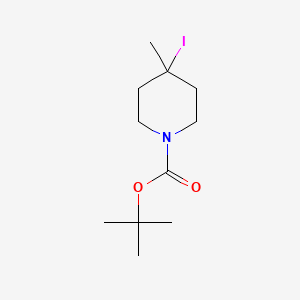
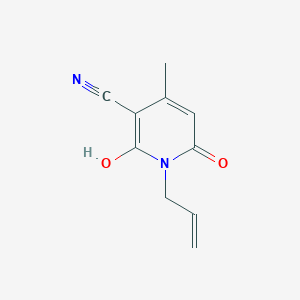
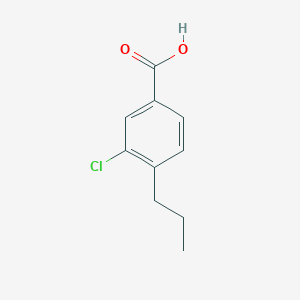

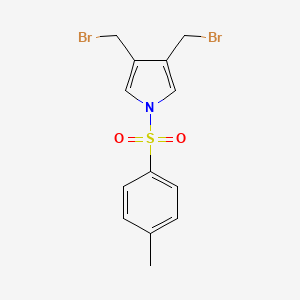

![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
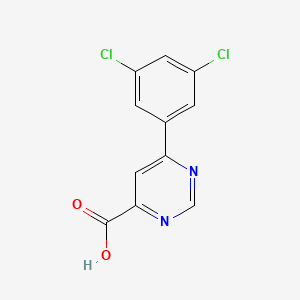
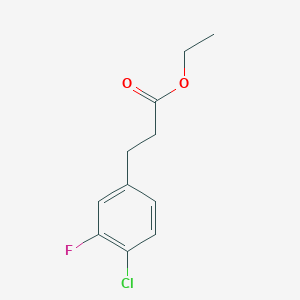
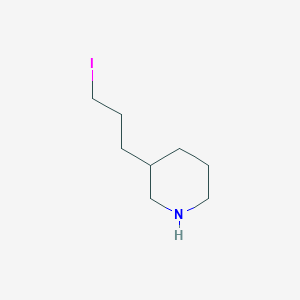
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
